molecular formula C16H17N3O2S B2622978 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034553-16-5

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2622978
CAS No.: 2034553-16-5
M. Wt: 315.39
InChI Key: KRUJJSUZSHFLCS-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a thiophen-2-yl moiety at position 4, and a furan-2-carboxamide group linked via an ethyl chain. This structure combines aromatic and heteroaromatic systems, which are common in pharmacologically active compounds.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11-15(14-6-4-10-22-14)12(2)19(18-11)8-7-17-16(20)13-5-3-9-21-13/h3-6,9-10H,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUJJSUZSHFLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=CO2)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Attachment of the furan ring: The furan ring can be introduced through a similar cross-coupling reaction or via a direct functionalization method.

    Formation of the carboxamide group: This can be achieved by reacting the intermediate compound with a suitable amine and a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can yield a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing pyrazole and thiophene structures often exhibit significant antimicrobial activity. For instance, related pyrazole derivatives have demonstrated effectiveness against various bacterial strains. A study highlighted that similar compounds showed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against multiple pathogens, suggesting potential as broad-spectrum antimicrobial agents .

Antioxidant Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide has also been evaluated for its antioxidant properties. Compounds with similar scaffolds have shown high DPPH scavenging percentages, indicating their ability to neutralize free radicals and potentially prevent oxidative stress-related diseases .

Anti-inflammatory Effects

The compound's mechanism of action may involve the inhibition of inflammatory pathways. Studies have reported that pyrazole derivatives can stabilize red blood cell membranes and reduce inflammation markers, highlighting their therapeutic potential in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical and laboratory settings:

  • Antiproliferative Activity : A derivative of pyrazole was evaluated as an effective inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK), demonstrating significant antiproliferative effects against tumor cell lines .
  • Antioxidant Evaluation : Research on benzofuran–pyrazole-based compounds revealed substantial antioxidant activity with DPPH scavenging percentages between 84.16% and 90.52%, indicating their potential use in preventing oxidative damage .
  • Inhibition of DNA Gyrase B : One study found that certain pyrazole derivatives effectively inhibited DNA gyrase B, a crucial target for antibacterial agents, with IC50 values comparable to established antibiotics like ciprofloxacin .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against various bacterial strains; MIC values from 2.50 to 20 µg/mL
AntioxidantHigh DPPH scavenging activity; potential for oxidative stress prevention
Anti-inflammatoryInhibits inflammatory pathways; stabilizes red blood cell membranes
Cancer TreatmentInhibits EGFR-TK; antiproliferative effects on tumor cells
DNA Gyrase InhibitionEffective against DNA gyrase B; potential as an antibacterial agent

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide will depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Substituents of Analogues
Compound Name Core Structure Key Substituents Potential Activity Reference
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide (Target) Pyrazole 3,5-dimethyl; 4-thiophen-2-yl; ethyl-furan-2-carboxamide Antiviral (inferred)
N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide Phenyl-furanamide Sulfonylpiperazine; 4-methylphenyl Antiviral (docking study)
N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetamide Pyrazole 3,5-dimethyl; 4-phenyldiazenyl; azide-polyether chain Synthetic intermediate
(S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(...phenyl)ethyl)acetamide (Compound 189) Pyrazole 3,5-bis(difluoromethyl); complex indazole-pyridine substituent Undisclosed (patent)
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine Tetrahydronaphthalen Dual thiophen-2-yl-ethoxy/ethyl groups Undisclosed (pharmacopeial)

Key Observations:

  • Pyrazole vs. Other Cores : The target compound’s pyrazole core is shared with Compounds 189 and the azido-polyether analog , but differs from the tetrahydronaphthalen backbone in . Pyrazole derivatives are often explored for their metabolic stability and hydrogen-bonding capabilities.
  • Substituent Variations: Thiophen-2-yl: Present in the target and , this group enhances π-π stacking in binding pockets compared to phenyl or phenyldiazenyl groups in . Methyl vs. Linker Diversity: The ethyl-furan-2-carboxamide linker in the target contrasts with sulfonylpiperazine () or azide-polyether chains (), impacting solubility and membrane permeability.

Pharmacological and Binding Properties

  • Docking Studies: The target’s furan-2-carboxamide group is structurally similar to N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide, which exhibited notable docking scores in antiviral assays .
  • Thiophene vs. Phenyl Substituents : The thiophen-2-yl group in the target and may offer stronger interactions with sulfur-rich binding pockets compared to phenyl analogs, though this requires experimental validation.

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a complex organic compound characterized by its unique structural components, including a pyrazole ring, a thiophene substituent, and a carboxamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Overview

The molecular formula for this compound is C16H17N3OSC_{16}H_{17}N_{3}OS, with a molecular weight of approximately 331.45 g/mol. The presence of multiple heterocycles contributes to its diverse chemical properties and biological activities.

Antimicrobial Properties

Research indicates that derivatives containing thiophene and pyrazole structures exhibit significant antimicrobial activity against various pathogens. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, leading to biochemical cascades that disrupt cellular functions .

Anticancer Potential

The pyrazole moiety has been identified as a potent pharmacological scaffold with various biological properties, including anticancer activity. Studies have demonstrated that compounds similar to this compound can inhibit the growth of cancer cell lines. For instance, compounds derived from pyrazole have been tested against multiple human cancer cell lines (e.g., H460, A549) with varying degrees of cytotoxicity .

In Vitro Studies

In vitro studies have shown that this compound exhibits notable cytotoxicity against several cancer cell lines. For example, one study reported an IC50 value of 193.93 µg/mL for a related compound against A549 cells, indicating moderate activity compared to standard chemotherapeutic agents .

The mechanism through which this compound exerts its biological effects is thought to involve the modulation of signaling pathways through interactions with specific proteins or enzymes. This includes potential inhibition of key enzymes involved in cancer cell proliferation and survival .

Comparative Analysis of Biological Activity

Compound IC50 (µg/mL) Activity Target
This compound193.93AnticancerA549
Compound 7f371.36AnticancerH460
Compound 7b187.81Weak CytotoxicityVarious

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

  • Condensation : Formation of the pyrazole-thiophene core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under reflux conditions in polar aprotic solvents (e.g., acetonitrile) .
  • Alkylation : Introduction of the ethyl linker using alkylating agents (e.g., bromoethylfuran) in the presence of a base (e.g., K₂CO₃) .
  • Carboxamide Coupling : Reaction of furan-2-carboxylic acid derivatives with the amine intermediate via activation with carbodiimides (e.g., EDC/HOBt) .
  • Optimization : Key parameters include solvent polarity (DMF vs. THF), catalyst selection (e.g., Pd/C for hydrogenation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., thiophene C-H coupling at δ 6.8–7.2 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₀N₃O₂S: ~354.12 g/mol) .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What experimental approaches are recommended to investigate this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like cyclooxygenase-2 (COX-2) or kinases .
  • Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding modes, focusing on hydrogen bonding with the carboxamide group and π-π stacking with the thiophene ring .
  • Functional Assays : Assess inhibition of enzymatic activity (e.g., COX-2 ELISA) or cellular proliferation (MTT assay in cancer cell lines) .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methyl groups on pyrazole, furan vs. thiophene) to isolate contributing factors .
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C, serum-free media) to minimize variability .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolite formation .

Q. What methodologies are suitable for evaluating the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72-hour intervals. Carboxamide hydrolysis is a key degradation pathway under acidic conditions .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition temperature >200°C suggests suitability for oral formulations) .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

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